N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide
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Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, especially at the oxadiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the nitro group are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide shares similarities with other oxadiazole derivatives and nitrobenzamides.
- Compounds such as 3-nitro-N-(propan-2-yl)benzamide and other oxadiazole-containing molecules.
Uniqueness
- The combination of the oxadiazole ring with a nitrobenzamide moiety is relatively unique, providing distinct chemical and biological properties.
- Its potential applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-8-5-9-17(11-16)24(26)27)12-18-21-19(22-28-18)15-7-4-6-14(3)10-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
RXBAQXILGARJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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